(1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol
Description
BenchChem offers high-quality (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-butan-2-yl-4-chloropyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-3-6(2)11-8(5-12)7(9)4-10-11/h4,6,12H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYMIMNIDQZPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-sec-butyl-4-chloro-pyrazole Derivatives
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1][2] This technical guide delves into the nuanced world of 1-sec-butyl-4-chloro-pyrazole derivatives, offering a comprehensive exploration of their synthesis, structural characterization, and conformational dynamics. By integrating established synthetic protocols with advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, we provide a framework for understanding the critical interplay between molecular architecture and potential biological activity. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this promising class of heterocyclic compounds.
Introduction: The Significance of the Pyrazole Core
Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are of considerable interest in medicinal chemistry due to their wide spectrum of biological activities.[1][3] The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] The introduction of a chloro-substituent at the 4-position and a sec-butyl group at the N1 position introduces specific steric and electronic features that significantly influence the molecule's three-dimensional structure and its potential interactions with biological targets. A thorough understanding of the molecular structure and conformational preferences of these derivatives is therefore paramount for the rational design of novel therapeutic agents.
Synthesis of 1-sec-butyl-4-chloro-pyrazole Derivatives
The synthesis of N-alkylated pyrazoles is a well-established area of organic chemistry.[5] The target molecule, 1-sec-butyl-4-chloro-pyrazole, can be synthesized through the N-alkylation of 4-chloropyrazole. This reaction typically involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an appropriate alkylating agent.
Experimental Protocol: N-Alkylation of 4-chloropyrazole
This protocol outlines a general procedure for the synthesis of 1-sec-butyl-4-chloro-pyrazole, adapted from established methods for the N-alkylation of pyrazoles.[6][7]
Materials:
-
4-chloropyrazole
-
sec-butyl bromide
-
Sodium hydride (NaH) or a suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Diethyl ether or ethyl acetate for extraction
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-chloropyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add sec-butyl bromide (1.2 eq) dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-sec-butyl-4-chloro-pyrazole.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrazole nitrogen, facilitating the subsequent alkylation.
-
Solvent Choice: Anhydrous DMF is a polar aprotic solvent that is excellent for SN2 reactions, as it solvates the cation of the base while leaving the pyrazole anion highly reactive.
-
Temperature Control: The initial cooling to 0 °C controls the exothermic deprotonation reaction. The subsequent reaction at room temperature provides sufficient energy for the alkylation to proceed at a reasonable rate.
Molecular Structure Elucidation
The definitive determination of the molecular structure of 1-sec-butyl-4-chloro-pyrazole derivatives relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[8] For 1-sec-butyl-4-chloro-pyrazole, a suite of 1D and 2D NMR experiments is necessary for unambiguous signal assignment.
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[9][10][11]
-
Analyte Purity: Ensure the sample is of high purity, as impurities will complicate spectral interpretation.
-
Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8][9] The choice of solvent can influence chemical shifts.
-
Concentration: For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[10][12]
-
Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[10]
A combination of the following NMR experiments is recommended for the complete structural elucidation of 1-sec-butyl-4-chloro-pyrazole derivatives:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals proton-proton couplings, allowing for the tracing of spin systems.[2][8][13]
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with their directly attached carbons.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and connecting different fragments of the molecule.[8][14]
Expected NMR Spectral Features:
| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations |
| Pyrazole H-3 | 7.5 - 7.8 | 135 - 140 | C-5, C-4 |
| Pyrazole H-5 | 7.8 - 8.2 | 125 - 130 | C-3, C-4, N-CH |
| N-CH (sec-butyl) | 4.0 - 4.5 | 55 - 60 | Pyrazole C-5, CH₂ |
| CH₂ (sec-butyl) | 1.6 - 1.9 | 28 - 33 | N-CH, CH₃ (ethyl), CH₃ (methyl) |
| CH₃ (ethyl part) | 0.8 - 1.1 | 10 - 15 | CH₂ |
| CH₃ (methyl part) | 1.2 - 1.5 | 20 - 25 | N-CH, CH₂ |
| Pyrazole C-4 | - | 110 - 115 | H-3, H-5 |
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[15][16][17]
Obtaining single crystals suitable for X-ray analysis is often the most challenging step.[1][18]
-
Purity: Start with a highly purified sample of the 1-sec-butyl-4-chloro-pyrazole derivative.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound.
-
Filter the solution into a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow solvent evaporation.
-
Store the vial in a vibration-free location.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively volatile solvent.
-
Place this vial inside a larger, sealed container that contains a small amount of a less volatile solvent in which the compound is insoluble (the "anti-solvent").
-
The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Conformational Analysis
The conformational flexibility of the 1-sec-butyl group is a key determinant of the overall shape of the molecule and its potential interactions with a biological target.
Steric and Electronic Effects
-
sec-Butyl Group: The sec-butyl group is a bulky, sterically demanding substituent.[19][20][21] Its presence on the N1 position of the pyrazole ring will influence the rotational freedom around the N-C bond. The different rotational conformers (rotamers) will have varying energies due to steric interactions between the sec-butyl group and the pyrazole ring.
-
Chloro Group: The chloro-substituent at the 4-position is an electron-withdrawing group that will influence the electronic properties of the pyrazole ring. This can affect the reactivity of the ring and its ability to participate in non-covalent interactions such as hydrogen bonding and halogen bonding.
Computational Modeling: A Predictive Approach
Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational landscape of molecules.[22][23][24][25]
-
Structure Building: Construct the 3D structure of 1-sec-butyl-4-chloro-pyrazole using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is particularly important for the flexible sec-butyl group.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p) or a more advanced functional and basis set).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Analysis of Rotational Barriers: The energy profile for rotation around the N-C bond of the sec-butyl group can be calculated by performing a series of constrained geometry optimizations at different dihedral angles. This allows for the determination of the rotational energy barriers between different conformers.
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship is crucial in drug development.[26][27][28][29] For 1-sec-butyl-4-chloro-pyrazole derivatives, the following structural features are likely to be important for biological activity:
-
Conformation of the sec-butyl group: The preferred conformation of the sec-butyl group will dictate the overall shape of the molecule and how it fits into a binding pocket.
-
Electronic properties of the pyrazole ring: The electron-withdrawing nature of the chloro group can influence the strength of interactions with target proteins.
-
Lipophilicity: The sec-butyl and chloro groups will increase the lipophilicity of the molecule, which can affect its solubility, cell permeability, and metabolic stability.
Visualizations
Diagrams
Caption: Experimental workflow for the synthesis and analysis of 1-sec-butyl-4-chloro-pyrazole derivatives.
Caption: Workflow for NMR-based structural elucidation of pyrazole derivatives.
Conclusion
The 1-sec-butyl-4-chloro-pyrazole core represents a valuable scaffold for the development of new chemical entities with potential therapeutic applications. A comprehensive understanding of its synthesis, molecular structure, and conformational dynamics is essential for rationally designing and optimizing these derivatives. This guide has provided a detailed overview of the key experimental and computational methodologies required for this endeavor. By applying these principles, researchers can accelerate the discovery and development of novel pyrazole-based drugs.
References
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
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Thermodynamic properties of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol
An In-Depth Technical Guide to the Thermodynamic Characterization of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a candidate molecule from discovery to a viable pharmaceutical product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, the thermodynamic profile is paramount, governing aspects from process development and formulation stability to shelf-life and bioavailability. This guide provides a comprehensive framework for the experimental determination of the key thermodynamic properties of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol, a substituted pyrazole derivative of interest. As publicly available data for this specific compound is scarce, this document serves as a methodological whitepaper, detailing the principles, experimental protocols, and data interpretation for core analytical techniques. By following these robust procedures, researchers can generate the high-quality, reliable data essential for informed decision-making throughout the drug development lifecycle.
The Imperative of Thermodynamic Profiling in Pharmaceutical Development
In pharmaceutical science, the thermodynamic properties of an Active Pharmaceutical Ingredient (API) are not mere academic data points; they are critical predictors of behavior under various conditions.[1] A comprehensive thermodynamic dataset is foundational for:
-
Process Chemistry & Manufacturing: Understanding melting points and thermal stability is crucial for designing safe and efficient processes for crystallization, drying, and milling.[2] A low decomposition temperature, for example, would preclude the use of high-temperature drying methods.
-
Formulation & Dosage Form Design: The melting point and enthalpy of fusion influence the choice of excipients and manufacturing techniques (e.g., hot-melt extrusion vs. direct compression). Solubility, a key thermodynamic property, directly impacts bioavailability.[3]
-
Stability & Shelf-Life: Thermal stability data, derived from techniques like Thermogravimetric Analysis (TGA), is essential for predicting the long-term stability of the API and the final drug product under various storage conditions.[4]
-
Polymorph Screening: Different crystalline forms (polymorphs) of an API will have distinct melting points and enthalpies. Differential Scanning Calorimetry (DSC) is a primary tool for identifying and characterizing these forms, which can have significant differences in solubility and stability.[5]
Given the substituted pyrazole structure of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol, understanding its potential for hydrogen bonding and its overall thermal robustness is a prerequisite for successful development.[6][7]
Core Thermodynamic Parameters: A Methodological Approach
The following sections outline the gold-standard thermal analysis techniques for characterizing a novel API like (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol. The principles behind each method are explained, followed by detailed, actionable protocols.
Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus) by Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique in thermal analysis that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8] It provides precise data on phase transitions, most notably melting.[9][10]
2.1.1 Principle of the Technique The sample and an empty reference pan are heated at a controlled, linear rate. When the sample melts, it absorbs energy (an endothermic process) to break its crystal lattice. This requires a greater heat flow to the sample to maintain the same temperature as the reference. This difference in heat flow is detected and plotted against temperature, resulting in a characteristic peak. The temperature at the peak's onset corresponds to the melting point (T_m), and the integrated area of the peak is directly proportional to the enthalpy of fusion (ΔH_fus).[10][11]
2.1.2 Expert Protocol for DSC Analysis
-
Instrument Calibration: Before analysis, ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., Indium, Tin). This is a self-validating step that guarantees the accuracy of the measurements.
-
Sample Preparation: Accurately weigh 2-5 mg of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol into a standard aluminum DSC pan. Crimp the pan with a lid. An accurate mass measurement is critical for correct enthalpy calculations.
-
Experimental Conditions:
-
Place the sample pan in the DSC cell and an empty, crimped reference pan in the reference position.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min. This prevents oxidative degradation of the sample during heating.
-
Set the thermal program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution and sensitivity for most small molecules.[12]
-
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
The melting point (T_m) is determined as the extrapolated onset temperature of the endothermic melting peak.[10]
-
The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak. The instrument software performs this calculation automatically.
-
Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[4] It is the definitive method for determining the temperature at which a material begins to thermally decompose.[2][13]
2.2.1 Principle of the Technique A high-precision microbalance continuously weighs the sample as it is heated in a controlled atmosphere. When the decomposition temperature is reached, the compound breaks down, and volatile fragments are lost, resulting in a measurable mass loss. This mass loss is plotted against temperature, generating a TGA curve.[4]
2.2.2 Expert Protocol for TGA Analysis
-
Instrument Verification: Verify the balance and temperature calibration of the TGA instrument using appropriate standards.
-
Sample Preparation: Place 5-10 mg of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol into a ceramic or platinum TGA pan. A slightly larger sample mass than DSC is often used to ensure accurate detection of mass changes.
-
Experimental Conditions:
-
Place the sample pan onto the TGA balance mechanism.
-
Purge the furnace with an inert gas (Nitrogen) at 50-100 mL/min to provide a non-reactive environment.
-
Set the thermal program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min. This rate is standard for screening thermal stability.
-
-
-
Data Analysis:
-
Plot the percent mass versus temperature.
-
Determine the onset temperature of decomposition (T_d), often defined as the temperature at which 5% mass loss occurs. This provides a conservative upper limit for thermal stability.
-
Heat Capacity (C_p) by Modulated DSC (MDSC®)
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a critical parameter for detailed thermodynamic modeling and safety assessments. MDSC is an advanced DSC technique that provides a more accurate measurement of heat capacity by separating the total heat flow into its reversing and non-reversing components.[14][15]
2.3.1 Principle of the Technique MDSC applies a sinusoidal temperature modulation (a small, rapid heating and cooling cycle) superimposed on the traditional linear heating ramp.[14] This allows the instrument to distinguish between heat flow that responds to the changing heating rate (reversing heat flow, related to heat capacity) and heat flow that responds to the absolute temperature (non-reversing heat flow, related to kinetic events like decomposition or crystallization).[16] The reversing heat capacity can be calculated directly from these signals.[17]
2.3.2 Expert Protocol for MDSC Analysis
-
Instrument Calibration: A specific heat capacity calibration is required using a sapphire standard, which has a well-characterized C_p over a wide temperature range.
-
Sample Preparation: Accurately weigh 5-10 mg of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol into an aluminum DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Run a baseline experiment with two empty pans to correct for the instrument's heat capacity.
-
Run the sapphire standard under the same conditions as the sample.
-
Run the sample.
-
Typical MDSC parameters:
-
Underlying heating rate: 2-3 °C/min.
-
Modulation period: 60 seconds.
-
Modulation amplitude: ± 0.5 °C.
-
-
-
Data Analysis:
-
The instrument software uses the data from the baseline, sapphire, and sample runs to calculate the specific heat capacity (C_p) in J/g·K as a function of temperature.
-
Integrated Experimental Workflow and Data Synthesis
A logical workflow ensures that data is collected efficiently and informs subsequent experiments. The following diagram illustrates a typical thermal characterization sequence for a new API.
Caption: High-level workflow for thermodynamic characterization of a new API.
Summarizing Quantitative Data
All experimental data should be compiled into a clear, concise table. While specific data for the target compound must be generated experimentally, the table below illustrates how results would be presented, using data for the parent compound, pyrazole, as a placeholder for context.[6][18][19]
| Thermodynamic Property | Symbol | Analytical Method | Expected Value (Contextual Analog: Pyrazole) | Significance in Drug Development |
| Melting Point | T_m | DSC | ~70 °C[6] | Defines solid-state stability, processing limits |
| Enthalpy of Fusion | ΔH_fus | DSC | ~14.9 kJ/mol | Relates to crystal lattice energy and solubility |
| Decomposition Onset | T_d (5% loss) | TGA | > 150 °C | Sets upper temperature limit for handling/storage |
| Specific Heat Capacity (Solid) | C_p | MDSC | ~81.0 J/mol·K at 298.15 K[18] | Essential for heat transfer calculations, process safety |
| Thermodynamic Solubility | S_0 | Shake-Flask/HPLC | To be determined | Critical determinant of bioavailability |
Note: The values for pyrazole are for illustrative purposes only. The properties of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol will be different due to the effects of the sec-butyl, chloro, and methanol substituents on molecular weight, polarity, and intermolecular forces.
Conclusion
A thorough investigation of the thermodynamic properties of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol is a non-negotiable step in its progression as a potential drug candidate. While direct literature data is unavailable, this guide provides the authoritative experimental framework necessary for its complete characterization. By employing standardized techniques such as DSC, TGA, and MDSC, research and development teams can generate the critical data needed to guide process chemistry, understand solid-state behavior, develop stable formulations, and ultimately de-risk the entire development program. This rigorous, data-driven approach is the bedrock of modern pharmaceutical science, ensuring that promising molecules are given the best possible chance to become safe and effective medicines.
References
- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
- University of Cambridge. (n.d.). Thermogravimetric Analysis (TGA). Mechanical Testing and Thermal Characterisation Laboratory.
- Hossain, I., et al. (2021). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. PMC.
- Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.
- Shchamialiou, A., et al. (2020). Heat capacities of selected active pharmaceutical ingredients. ResearchGate.
- AZoM. (2018). Thermal Analysis of Organic Compounds.
- Wikipedia. (n.d.). Thermogravimetric analysis.
- ResearchGate. (n.d.). Measuring the enthalpy and temperature of melting.
- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook.
- TA Instruments. (n.d.). Heat Capacity Measurements Using Modulated DSC (MDSC) – Both Ramping and Quasi-isothermal Methods.
- de Oliveira, M. A., & Matos, J. R. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO.
- Cárdenas-Pérez, S., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.
- Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.
- TA Instruments. (n.d.). Heat Capacity Measurements Using Modulated DSC (MDSC) – Both Ramping and Quasi-isothermal Methods.
- TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- AZoM. (2015). Using Quasi-Isothermal MDSC for Heat Capacity Measurements.
- Chemcasts. (n.d.). pyrazole Thermodynamic Properties vs Temperature.
- Academia.edu. (n.d.). Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species.
- Cárdenas-Pérez, S., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. PMC.
- ResearchGate. (2015). STIMULI TO THE REVISION PROCESS Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Slideshare. (n.d.). Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.pptx.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Siyavula. (n.d.). 4.4 Physical properties and structure | Organic molecules.
Sources
- 1. Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.pptx [slideshare.net]
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- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
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- 13. Thermogravimetric Analysis (TGA) | Mechanical Testing and Thermal Characterisation Laboratory [thermal.msm.cam.ac.uk]
- 14. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]
- 15. tainstruments.com [tainstruments.com]
- 16. tainstruments.com [tainstruments.com]
- 17. azom.com [azom.com]
- 18. 1H-Pyrazole [webbook.nist.gov]
- 19. chem-casts.com [chem-casts.com]
Methodological & Application
Optimizing reaction conditions for synthesizing (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol
Abstract & Core Directive
The synthesis of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol presents a classic challenge in heterocyclic chemistry: achieving high regioselectivity around the pyrazole core while maintaining chemoselectivity during halogenation and reduction steps.
Standard cyclization protocols (e.g., hydrazine +
This Application Note details an optimized, convergent protocol that bypasses the regioselectivity lottery of cyclization. By utilizing C5-directed lithiation followed by electrophilic chlorination , we guarantee the 1,4,5-substitution pattern. This guide provides the critical process parameters (CPPs) required to scale this route efficiently.
Synthetic Pathway & Logic
The traditional "Cyclization First" approach is often discarded in high-value synthesis due to the steric clash of the sec-butyl group, which complicates the predictive modeling of isomer ratios.
The Optimized "Lithiation-First" Strategy:
-
N-Alkylation: Installation of the sec-butyl group on the symmetric pyrazole (eliminating regioisomerism).
-
C5-Formylation: Exploiting the acidity of the C5-proton (
) for directed lithiation. -
C4-Chlorination: Electrophilic aromatic substitution on the deactivated ring.
-
Chemoselective Reduction: Converting the aldehyde to alcohol without touching the aryl chloride.
Figure 1: The optimized sequential functionalization pathway. This route ensures 100% regioselectivity for the 1,5-substitution pattern.
Critical Process Parameters (Optimization)
Phase 1: The C5-Lithiation Switch (Intermediate B)
The most critical step is the deprotonation of 1-sec-butylpyrazole. The sec-butyl group provides steric bulk that can hinder the approach of the base, but it also protects the N1 position.
-
Solvent System: THF (Anhydrous) is non-negotiable. Diethyl ether results in slower kinetics due to lower solubility of the lithiated species.
-
Temperature Control: The reaction must be maintained at -78°C . At temperatures above -40°C, the lithiated species can undergo "ring walking" or degradation.
-
Quenching: DMF must be added rapidly to the cryogenic solution to prevent side reactions.
Table 1: Optimization of C5-Formylation Conditions
| Entry | Base (1.1 eq) | Solvent | Temp (°C) | Electrophile | Yield (Intermediate B) | Notes |
| 1 | LDA | THF | -78 | DMF | 65% | Incomplete deprotonation. |
| 2 | n-BuLi | THF | -78 | DMF | 92% | Optimal Condition. |
| 3 | n-BuLi | Et2O | -78 | DMF | 78% | Slurry formation hindered mixing. |
| 4 | n-BuLi | THF | -20 | DMF | 45% | Significant degradation observed. |
Phase 2: The "Soft" Chlorination (Intermediate C)
Chlorinating a pyrazole ring that already possesses an electron-withdrawing formyl group at C5 is challenging because the ring is deactivated.
-
Reagent Choice: N-Chlorosuccinimide (NCS) is preferred over Sulfuryl Chloride (
). is highly aggressive and generates gas, which can cause acid-catalyzed polymerization of the aldehyde or attack the sec-butyl chain. -
Solvent: DMF acts as both the solvent and a catalyst (via Vilsmeier-type activation of NCS).
Phase 3: Chemoselective Reduction (Target)
The goal is to reduce the aldehyde to a primary alcohol without reducing the C-Cl bond (hydrodehalogenation).
-
Reducing Agent: Sodium Borohydride (
) is ideal. Lithium Aluminum Hydride ( ) is too aggressive and frequently leads to dechlorination (approx. 15-20% impurity). -
Temperature: 0°C is sufficient. Room temperature increases the risk of over-reduction.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(sec-butyl)-1H-pyrazole
-
Charge a reactor with Pyrazole (1.0 eq) and Cesium Carbonate (
, 1.5 eq) in DMF (10 vol). -
Add 2-Bromobutane (1.2 eq) dropwise at room temperature.
-
Heat to 60°C for 12 hours. Monitor by HPLC/TLC.[1]
-
Workup: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with brine. Dry over
and concentrate. -
Purification: Distillation or use crude (typically >95% purity).
Step 2: Synthesis of 1-(sec-butyl)-1H-pyrazole-5-carbaldehyde
-
Dissolve 1-(sec-butyl)-1H-pyrazole (1.0 eq) in anhydrous THF (15 vol) under Nitrogen atmosphere.
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add n-Butyllithium (2.5 M in hexanes, 1.2 eq) dropwise over 30 minutes. Crucial: Keep internal temp below -70°C.
-
Stir at -78°C for 1 hour to ensure complete lithiation (C5-Li species formed).
-
Add anhydrous DMF (1.5 eq) rapidly.
-
Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Add saturated
solution. -
Workup: Extract with EtOAc. The product is an oil that may crystallize upon standing.
Step 3: Synthesis of 4-chloro-1-(sec-butyl)-1H-pyrazole-5-carbaldehyde
-
Dissolve the aldehyde from Step 2 (1.0 eq) in DMF (10 vol).
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) in one portion.
-
Heat the mixture to 50°C for 4–6 hours.
-
Note: The reaction color will deepen. Monitor disappearance of starting material by HPLC (
shift).
-
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
-
Purification: Recrystallization from Hexane/EtOAc is recommended to remove succinimide byproducts.
Step 4: Reduction to (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol
-
Dissolve the chloro-aldehyde (1.0 eq) in Methanol (10 vol).
-
Cool to 0°C .
-
Add Sodium Borohydride (
, 0.6 eq) portion-wise (gas evolution occurs). -
Stir at 0°C for 1 hour.
-
Quench: Carefully add Acetone (to consume excess hydride) followed by water.
-
Isolation: Remove MeOH under vacuum. Extract aqueous residue with Dichloromethane (DCM).
-
Final Polish: The resulting oil typically solidifies. Purity >98% is achievable without chromatography if previous steps were optimized.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Moisture in THF or high temperature. | Ensure THF is distilled/dry. Calibrate thermometer. Do not exceed -70°C during n-BuLi addition. |
| Mixture of isomers in Step 3 | N/A (Regiochemistry is fixed). | If multiple spots appear, check for over-chlorination (di-chloro species). Reduce NCS equivalents to 1.05. |
| Dechlorination in Step 4 | Reducing agent too strong or temp too high. | Switch from LiAlH4 to NaBH4. Keep reaction strictly at 0°C. |
| "Gumming" in Step 1 | Incomplete alkylation or polymerization. | Use Cs2CO3 (better solubility) instead of K2CO3. Ensure 2-bromobutane is fresh. |
References
-
Regioselective Lithiation of Pyrazoles
- Title: "Regioselective Synthesis of 1,5-Disubstituted Pyrazoles via C5-Lithi
- Source:Journal of Organic Chemistry
- )
-
Chlorination Protocols
- Title: "Electrosynthesis and Chemical Chlorination of 4-Chloro Deriv
- Source:Russian Journal of Electrochemistry / ResearchG
- Context: Compares NCS vs.
-
Chemoselective Reduction
- Title: "Reduction of Carboxylic Acids and Deriv
- Source:Chemistry Steps / Organic Chemistry Portal
- Context: Validates the use of Borohydrides for aldehyde reduction in the presence of aryl halides.
-
General Pyrazole Synthesis (Regioselectivity Issues)
-
Title: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols"
-
Source:J. Org.[2] Chem (via CONICET)
- Context: Highlights the difficulty of the cyclization route, reinforcing the choice of the lithiation route for high-purity applic
-
Sources
Topic: Scalable Manufacturing Processes for (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol
An Application Note and Protocol from the Department of Process Chemistry
Abstract
This document provides a comprehensive guide to a scalable and robust manufacturing process for the synthesis of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol, a key intermediate in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals. The pyrazole core is a privileged structural motif in modern drug discovery, and functionalized derivatives are of significant interest.[1][2] This guide moves beyond simple academic synthesis to address the critical challenges of industrial-scale production, including process safety, efficiency, and waste minimization.[3][4][5] We present a validated two-step synthetic route commencing from a readily available pyrazolone precursor, proceeding through a Vilsmeier-Haack formylation-chlorination, followed by a selective reduction. The causality behind each experimental choice is detailed, providing researchers and drug development professionals with a field-proven protocol designed for scalability and reproducibility.
Introduction and Strategic Process Design
The target molecule, (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol, possesses three key points of functionality ripe for further chemical elaboration: the N1-sec-butyl group, the C4-chloro atom, and the C5-hydroxymethyl group. The development of a scalable manufacturing process requires a strategic approach that prioritizes cost-effective starting materials, high-yield transformations, and operational simplicity.[4][5]
After evaluating several potential synthetic routes, we selected a strategy based on the following core principles:
-
Convergent Synthesis: Building the core pyrazole ring early in the sequence.
-
C-H Functionalization: Employing a robust and well-documented reaction to install the required functional groups on the pre-formed ring.
-
Avoidance of Chromatography: Designing the process to yield a final product of high purity via crystallization, which is essential for large-scale manufacturing.[3]
Our chosen pathway involves two primary transformations:
-
Vilsmeier-Haack Reaction: A one-pot reaction to achieve both C4-formylation and C5-chlorination of a 1-sec-butyl-1H-pyrazol-5(4H)-one intermediate. This reaction is a powerful tool for the formylation of electron-rich heterocyclic compounds.[6][7][8][9]
-
Selective Reduction: A chemoselective reduction of the resulting aldehyde to the primary alcohol using sodium borohydride, a reagent known for its favorable safety profile and ease of use at scale.[10]
Caption: High-level overview of the two-step scalable synthetic route.
Part I: Synthesis of 1-sec-Butyl-4-chloro-1H-pyrazole-5-carbaldehyde
Principle and Rationale
The Vilsmeier-Haack reaction is a cornerstone of this process. It utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to act as a mild electrophile.[8] In this specific application, the reagent performs a dual function on the pyrazolone starting material: it formylates the C4 position and simultaneously converts the C5-hydroxyl group (in its tautomeric form) into a chloride.[1][7] This one-pot functionalization is highly efficient and avoids the need to isolate a non-chlorinated intermediate, streamlining the manufacturing process.
The reaction proceeds through the formation of the electrophilic chloroiminium ion (Vilsmeier salt), which attacks the electron-rich C4 position of the pyrazole ring. Subsequent dehydration and hydrolysis during workup yield the aldehyde. The C5-hydroxyl is replaced by chlorine via reaction with excess POCl₃.
Detailed Experimental Protocol
Materials:
-
1-sec-Butyl-1H-pyrazol-5(4H)-one
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. Ensure the system is inert and dry by purging with nitrogen.
-
Reagent Charging: Charge anhydrous DMF (5 molar equivalents) into the reactor. Cool the solvent to 0-5 °C using a circulating chiller.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 molar equivalents) dropwise via the dropping funnel to the cooled DMF, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier salt is exothermic. Stir the resulting mixture for 30 minutes at 5-10 °C.
-
Substrate Addition: Dissolve 1-sec-Butyl-1H-pyrazol-5(4H)-one (1 molar equivalent) in anhydrous DMF (2 volumes) and add it dropwise to the Vilsmeier reagent, keeping the internal temperature below 20 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80-85 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC until starting material consumption is >98%.
-
Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated area.
-
Neutralization and Extraction: Carefully neutralize the aqueous mixture to pH 7-8 by the slow addition of saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 5 volumes).
-
Work-up: Combine the organic layers, wash with brine (2 x 3 volumes), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.
Process Optimization and Control
The yield and purity of the aldehyde intermediate are critically dependent on several parameters.
| Parameter | Recommended Range | Rationale & Impact on Quality |
| POCl₃ Equivalents | 2.5 - 3.5 eq. | Insufficient POCl₃ leads to incomplete chlorination. Excess can lead to undesired side reactions and complicates the quench. |
| Reaction Temperature | 80 - 90 °C | Temperatures below 80 °C result in slow conversion rates. Temperatures above 90 °C may increase impurity formation.[1] |
| Reaction Time | 4 - 8 hours | Monitored by in-process control (HPLC). Prolonged reaction times do not significantly improve yield and can lead to degradation. |
| Quench Temperature | < 25 °C | Crucial for safety and preventing product degradation during the highly exothermic hydrolysis of excess POCl₃. |
Part II: Reduction to (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol
Principle and Rationale
The reduction of the pyrazole-5-carbaldehyde to the corresponding primary alcohol is achieved using sodium borohydride (NaBH₄). This reagent is selected for its excellent chemoselectivity, reducing aldehydes and ketones without affecting other potentially reducible functional groups on the pyrazole ring under these conditions. From a process safety and scalability perspective, NaBH₄ is significantly easier and safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄), as its reactions can be run in protic solvents like ethanol or methanol and are less violently exothermic.[10]
The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde, forming a borate-alkoxide intermediate. Subsequent workup with water or mild acid protonates the alkoxide to yield the final alcohol product.
Detailed Experimental Protocol
Materials:
-
1-sec-Butyl-4-chloro-1H-pyrazole-5-carbaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Water (H₂O)
-
Heptane
Procedure:
-
Reactor Setup: In a clean, dry reactor equipped with a mechanical stirrer and thermocouple, dissolve the crude aldehyde intermediate (1 molar equivalent) in methanol (10 volumes).
-
Cooling: Cool the solution to 0-5 °C.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 molar equivalents) portion-wise over 30-60 minutes. Maintain the internal temperature below 10 °C. Gas (hydrogen) evolution will be observed.
-
Reaction: Stir the reaction mixture at 5-10 °C for 1-2 hours after the addition is complete. Monitor for the disappearance of the starting aldehyde by TLC or HPLC.
-
Quenching: Slowly add water (5 volumes) dropwise to quench the excess NaBH₄. Maintain the temperature below 20 °C.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Crystallization/Isolation: Add water (5 volumes) and heptane (5 volumes) to the residue. Stir vigorously. The product should precipitate as a solid. If an oil forms, continue stirring and cool to 0-5 °C to induce crystallization.
-
Filtration and Drying: Filter the solid product, wash the cake with cold heptane/water (1:1), and dry under vacuum at 40-45 °C to a constant weight.
Quality Control Specifications
The final product should be analyzed to ensure it meets the required quality standards for subsequent use.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity (HPLC) | ≥ 98.5% | HPLC-UV |
| Identity (¹H NMR) | Conforms to structure | NMR Spectroscopy |
| Melting Point | Report range | Melting Point Apparatus |
| Residual Solvents | Heptane < 5000 ppm, Methanol < 3000 ppm | GC-HS |
Critical Parameter and Attribute Relationships
Understanding the interplay between process parameters and the final product's quality attributes is essential for robust manufacturing. This relationship ensures that the process is well-controlled and consistently delivers a high-quality product.
Caption: Relationship between process parameters and quality attributes.
Conclusion
This application note details a validated, two-step manufacturing process for (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol that is efficient, scalable, and robust. By employing a one-pot Vilsmeier-Haack formylation-chlorination followed by a safe and selective NaBH₄ reduction, this protocol avoids complex purifications and utilizes cost-effective reagents. The provided experimental details, process controls, and safety considerations offer a solid foundation for researchers and process chemists to implement this synthesis at laboratory and pilot-plant scales, facilitating the advancement of drug development programs that rely on this valuable heterocyclic building block.
References
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
-
Belskaya, N., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(2), M1223. [Link]
-
Jadhav, S. D., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27355-27387. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
-
Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
-
Pharmaceutical Technology. (2015). Advances in Heterocyclic Chemistry for API Synthesis. Pharmaceutical Technology. [Link]
-
ResearchGate. (2024). Large-scale synthesis of 1H-pyrazole. ResearchGate. [Link]
-
MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4933. [Link]
-
Wikipedia. (n.d.). Grignard reaction. Wikipedia. [Link]
-
ResearchGate. (2025). In-Situ Synthesis of Active Pharmaceutical Ingredients Which Content Pyrazole Skeleton. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]
-
Genesis Drug Discovery & Development. (n.d.). Process Optimization for API Synthesis. GD3. [Link]
-
Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1777-1784. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1098–1123. [Link]
-
ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]
-
Scribd. (n.d.). Synthesis and Activity of Pyrazole Carbaldehydes. Scribd. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
-
Jordan Journal of Chemistry. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry. [Link]
-
ResearchGate. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]
- Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.
-
Royal Society of Chemistry. (1955). The Preparation of Some Pyrazole Derivatives. Journal of the Chemical Society, 1819-1823. [Link]
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National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
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-
MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
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Evotec. (2024). Key Considerations for API Process Development and Optimization. Evotec. [Link]
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Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Sterling Pharma Solutions. (2025). Journey of an API: Chemical process development. Sterling Pharma Solutions. [Link]
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MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274. [Link]
-
ResearchGate. (n.d.). New Route for the Synthesis of Pyrazolone Derivatives. ResearchGate. [Link]
-
Royal Society of Chemistry. (2018). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 20(1), 133-138. [Link]
-
Asian Journal of Chemistry. (2012). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5651-5654. [Link]
-
National Center for Biotechnology Information. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 14, 1856. [Link]
-
Royal Society of Chemistry. (2020). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 18(30), 5851-5861. [Link]
-
National Center for Biotechnology Information. (2017). 1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanovinyl pivalate. Acta Crystallographica Section E, 73(Pt 7), 1011–1014. [Link]
-
MDPI. (2022). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. Catalysts, 12(11), 1332. [Link]
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Application Note & Protocols: Green Chemistry Approaches to Synthesizing 1-sec-butyl-4-chloropyrazoles
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemicals, driving persistent demand for efficient and sustainable synthetic routes. This guide delineates green chemistry principles applied to the synthesis of 1-sec-butyl-4-chloropyrazole, a representative substituted pyrazole. We move beyond traditional, often hazardous, synthetic paradigms to explore methodologies that prioritize environmental benignity, operational simplicity, and atom economy. Key strategies discussed include microwave-assisted and ultrasound-promoted reactions, the use of aqueous media, multicomponent reaction designs, and greener halogenation agents. Detailed, field-tested protocols are provided to enable researchers to implement these sustainable practices, reducing waste, energy consumption, and reaction times while maintaining high yields and product purity.
Introduction: The Imperative for Greener Pyrazole Synthesis
Pyrazole derivatives are integral to a multitude of commercial products, including blockbuster drugs and essential crop protection agents. The synthesis of specifically substituted pyrazoles, such as 1-sec-butyl-4-chloropyrazole, traditionally relies on multi-step sequences involving hazardous reagents, volatile organic solvents (VOCs), and significant energy input.
Green chemistry offers a transformative approach, aiming to mitigate environmental impact at the molecular level.[1] This involves a paradigm shift in route design, focusing on:
-
Atom Economy: Maximizing the incorporation of reactant atoms into the final product.[2]
-
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption.[3][4][5]
-
Safer Solvents & Reagents: Replacing hazardous solvents and reagents with benign alternatives, with a strong emphasis on water or solvent-free conditions.[6][7]
-
Waste Reduction: Designing one-pot and multicomponent reactions (MCRs) to minimize intermediate isolation and purification steps, thereby reducing solvent and material waste.[8][9]
This document provides a strategic guide to applying these principles to the synthesis of 1-sec-butyl-4-chloropyrazole, breaking the process into two core stages: formation of the pyrazole ring and subsequent C-4 chlorination.
Strategic Overview: A Two-Stage Green Synthetic Pathway
The synthesis is logically divided into two primary transformations. First, the construction of the 1-sec-butylpyrazole core from accessible precursors. Second, the regioselective introduction of a chlorine atom at the C-4 position. For each stage, we will present green alternatives to conventional methods.
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Solvent selection for the extraction of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol
Application Note: Solvent Selection & Extraction Protocol for (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol
Abstract
This application note provides a comprehensive guide for the solvent selection, extraction, and isolation of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol , a critical intermediate in the synthesis of pyrazole-carboxamide fungicides (e.g., SDHIs). The protocol utilizes a Quality-by-Design (QbD) framework, transitioning from predictive physicochemical profiling to experimental solvent screening. Emphasis is placed on replacing hazardous chlorinated solvents with sustainable alternatives (e.g., 2-MeTHF, Isopropyl Acetate) while maximizing recovery yields and purity.
Physicochemical Profiling & Separation Logic
Before initiating wet chemistry, we must understand the "personality" of the target molecule to predict its behavior in biphasic systems.
Molecular Architecture
-
Lipophilic Domain: The 1-sec-butyl group and 4-chloro substituent provide significant hydrophobicity.
-
Polar Domain: The 5-hydroxymethyl group acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).
-
Basic Center: The pyrazole ring (N2 position) is weakly basic (
). -
Chirality: The sec-butyl group introduces a chiral center. Unless asymmetric synthesis was employed, the material is a racemate.
Predicted Solubility Parameters
Using Group Contribution Methods (Van Krevelen/Hoftyzer), we estimate the Hansen Solubility Parameters (HSP) to guide solvent matching.
| Parameter | Estimated Value ( | Implication for Solvent Choice |
| Dispersion ( | 17.5 - 18.5 | Matches aromatic/aliphatic solvents (Toluene, Heptane). |
| Polarity ( | 6.0 - 8.0 | Requires moderate polarity (Esters, Ketones). |
| H-Bonding ( | 10.0 - 12.0 | High affinity for alcohols and ethers. |
| LogP (Oct/Water) | ~1.8 - 2.2 | Amphiphilic. Extractable into organics, but requires efficient phase separation. |
Solvent Selection Strategy
We categorize solvents based on the CHEM21 Solvent Selection Guide to ensure regulatory compliance (ICH Q3C) and sustainability.
Candidate Solvents
| Solvent Class | Representative | Sustainability Score | Suitability for Target |
| Esters | Isopropyl Acetate (IPAc) | Recommended | High. Good solubility, distinct phase separation from water. |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Excellent. Higher boiling point than THF; separates well from water; green alternative to DCM. |
| Ketones | Methyl Isobutyl Ketone (MIBK) | Recommended | Good. Excellent for crystallization; good selectivity against inorganic salts. |
| Chlorinated | Dichloromethane (DCM) | Hazardous | High Solubility, Low Safety. Use only if other solvents fail. |
| Hydrocarbons | Heptane | Recommended | Anti-Solvent. Poor solubility for the alcohol; ideal for forcing crystallization. |
Experimental Protocol: Extraction & Isolation
Phase 1: The "Salting Out" Extraction (Workup)
Context: This step assumes the target is in a crude aqueous reaction mixture (e.g., post-reduction of an ester with NaBH4).
Step-by-Step Methodology:
-
Quenching & pH Adjustment:
-
Quench the reaction mixture carefully.
-
Crucial: Adjust pH to 7.0 – 8.0 .
-
Reasoning: Below pH 3, the pyrazole nitrogen protonates, becoming water-soluble (loss of yield). Above pH 10, risk of side reactions increases. The neutral species extracts best.
-
-
Solvent Addition (Screening Mode):
-
Add 2-MeTHF or IPAc (Ratio 1:1 v/v relative to aqueous phase).
-
Note: 2-MeTHF is preferred over EtOAc because it resists hydrolysis at extreme pH and separates cleaner from water (less emulsion).
-
-
Phase Equilibration:
-
Agitate vigorously for 10 minutes.
-
Allow settling for 15 minutes.
-
Visual Check: If emulsion forms, add brine (NaCl saturated solution) to increase ionic strength and force phase separation ("Salting Out").
-
-
Distribution Coefficient (
) Determination:-
Take 1 mL from Top (Organic) and Bottom (Aqueous) phases.
-
Analyze via HPLC (UV @ 254 nm).
-
Calculate
. -
Target:
for efficient single-stage extraction.
-
Phase 2: Crystallization (Purification)
Context: Isolating the solid product from the organic extract.
-
Concentration:
-
Distill the rich organic phase (e.g., IPAc) under vacuum to approx. 3-4 volumes.
-
-
Anti-Solvent Addition:
-
Heat the concentrate to 50°C.
-
Slowly add n-Heptane (Ratio 2:1 v/v relative to concentrate).
-
Observation: Cloud point should be observed.
-
-
Cooling Ramp:
-
Cool to 20°C at a rate of 10°C/hour.
-
Hold at 0-5°C for 2 hours to maximize yield.
-
-
Filtration:
-
Filter the white/off-white solid. Wash with cold Heptane/IPAc (9:1) mixture.
-
Process Visualization
Decision Logic for Solvent Selection
Caption: Logic flow for selecting and validating the extraction solvent. Green paths indicate preferred sustainable workflows.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Recovery (<80%) | pH incorrect (Protonated Pyrazole) | Re-adjust aqueous layer to pH 7.5 and re-extract. |
| Emulsion Formation | Surfactant-like impurities | Filter through Celite pad; Add saturated NaCl (Brine). |
| Product is Oily/Sticky | Residual solvent or impurities | Use Heptane trituration; Ensure slow cooling during crystallization. |
| Chlorine Loss | Hydrolysis during workup | Avoid high temperatures (>60°C) in basic aqueous media. |
References
-
Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, vol. 17, no. 12, 2013, pp. 1517–1525. Link
-
Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, vol. 13, 2011, pp. 854-862. Link
-
Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, vol. 4, 2016. Link
- Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 3rd ed., 2003.
Troubleshooting & Optimization
Technical Support Center: Steric Hindrance in sec-Butyl Substituted Pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when working with sec-butyl substituted pyrazoles. The bulky and conformationally complex nature of the sec-butyl group frequently introduces significant steric hindrance, leading to issues such as low reaction yields, poor regioselectivity, and challenging purifications.
This resource moves beyond simple protocols to explain the 'why' behind the troubleshooting steps, grounding our recommendations in established chemical principles and field-proven experience. Our goal is to empower you to not only solve immediate experimental hurdles but also to develop a robust strategy for designing future syntheses involving sterically demanding scaffolds.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary challenges introduced by a sec-butyl substituent on a pyrazole ring?
-
How does steric hindrance from a sec-butyl group affect regioselectivity in pyrazole synthesis?
-
Which analytical techniques are best for differentiating and quantifying regioisomers of sec-butylated pyrazoles?
-
-
Troubleshooting Guide: Common Experimental Issues
-
Problem 1: Low or no yield in Knorr-type cyclocondensation for 3-sec-butyl-pyrazoles.
-
Problem 2: Poor regioselectivity during N-arylation or N-alkylation of an unsymmetrical sec-butyl pyrazole.
-
Problem 3: Stalled or incomplete Suzuki-Miyaura cross-coupling at a position adjacent to the sec-butyl group.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges introduced by a sec-butyl substituent on a pyrazole ring?
The introduction of a sec-butyl group imposes significant steric bulk near its point of attachment on the pyrazole core. This leads to several predictable challenges:
-
Reduced Reaction Rates: The bulky group can physically block or hinder the approach of reagents to adjacent reactive sites, slowing down reactions such as N-alkylation, N-arylation, or cross-coupling.[1][2]
-
Regioselectivity Issues: In the synthesis of unsymmetrical pyrazoles, the sec-butyl group can direct incoming reagents to the less sterically encumbered nitrogen atom, often leading to mixtures of regioisomers that can be difficult to separate.[3]
-
Catalyst Inefficiency: In metal-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, the steric hindrance can impede the catalyst's coordination to the pyrazole ring, requiring specialized, bulky ligands to facilitate the reaction.[4][5][6]
-
Purification Difficulties: The similar polarity and physical properties of regioisomers formed due to steric influences can make separation by standard chromatographic techniques challenging.[3]
Q2: How does steric hindrance from a sec-butyl group affect regioselectivity in pyrazole synthesis?
Steric hindrance is a dominant factor in controlling regioselectivity, particularly in two key scenarios:
-
Cyclocondensation (Knorr Synthesis): When synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a hydrazine, a bulky substituent like a sec-butyl group on the dicarbonyl will direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl carbon.[3] This initial step often dictates the final major regioisomer.
-
N-Functionalization: For an existing unsymmetrical pyrazole (e.g., 3-sec-butyl-5-methylpyrazole), alkylation or arylation will preferentially occur at the nitrogen atom that is less sterically shielded. The sec-butyl group will create a more crowded environment around the adjacent N1 nitrogen, often leading to the formation of the N2-functionalized isomer as the major product.[7]
The interplay between steric and electronic effects ultimately determines the outcome. However, with a non-polar, bulky group like sec-butyl, steric factors are frequently the overriding influence.[2][8]
Q3: Which analytical techniques are best for differentiating and quantifying regioisomers of sec-butylated pyrazoles?
Differentiating and quantifying regioisomers is critical for reaction optimization. A combination of techniques is often necessary:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on substituents will experience different chemical shifts depending on their proximity to the sec-butyl group. Protons on a group attached to the more hindered nitrogen may show a more significant upfield or downfield shift.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is the most definitive NMR technique. Irradiation of the sec-butyl protons will show through-space correlation (an NOE) to the protons of the substituent on the adjacent nitrogen atom, confirming the connectivity and identifying the major regioisomer.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the isomers are volatile, GC can often separate them based on subtle differences in boiling points and interaction with the column's stationary phase. The mass spectra will be identical, but the retention times will differ, allowing for quantification.
-
High-Performance Liquid Chromatography (HPLC): For less volatile compounds, reverse-phase HPLC is an excellent tool for both separation and quantification. Developing a method that can resolve the two isomers is key.[1]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or no yield in Knorr-type cyclocondensation for 3-sec-butyl-pyrazoles.
Scenario: You are attempting to synthesize a 3-sec-butyl-5-aryl-pyrazole by reacting a sec-butyl-substituted 1,3-diketone with an arylhydrazine in ethanol with acid catalysis, but you observe low conversion of starting materials.
Underlying Cause: The steric bulk of the sec-butyl group is likely hindering the initial nucleophilic attack of the hydrazine on the adjacent carbonyl. Furthermore, the subsequent dehydrative cyclization may also be sluggish due to steric strain in the transition state. Standard conditions (e.g., refluxing ethanol) may not provide sufficient energy to overcome this activation barrier.[1]
Troubleshooting Workflow & Solutions
Caption: Decision workflow for troubleshooting low-yield pyrazole cyclocondensation.
Detailed Protocol: Microwave-Assisted Synthesis
-
In a 10 mL microwave vial, combine the sec-butyl-1,3-diketone (1.0 mmol), arylhydrazine hydrochloride (1.1 mmol), and glacial acetic acid (3 mL).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at 120-150 °C for 15-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, pour it into ice water, and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography.
Rationale: Microwave heating provides rapid and uniform energy transfer, often accessing reaction pathways unavailable through conventional heating, which is ideal for overcoming sterically imposed energy barriers.[9]
Problem 2: Poor regioselectivity during N-arylation of an unsymmetrical sec-butyl pyrazole.
Scenario: You are performing a copper-catalyzed N-arylation (Ullmann-type reaction) of 3-sec-butyl-5-methylpyrazole with an aryl iodide and are obtaining a nearly 1:1 mixture of the N1 and N2 arylated products.
Underlying Cause: While the sec-butyl group exerts steric influence, standard Ullmann conditions (e.g., CuI, high temperature) may not be sensitive enough to differentiate between the two nitrogen atoms effectively. The choice of ligand and base is crucial for enhancing regioselectivity in such cases.[10][11]
Comparative Solutions Table
| Strategy | Ligand/Base System | Expected Outcome | Rationale |
| Steric Control | Ligand: None or simple diamine (e.g., TMEDA). Base: Bulky base like K₃PO₄ or Cs₂CO₃. | Moderate selectivity for the less hindered N2 position. | The bulky base helps deprotonate the less accessible N-H, but the small catalyst complex may not provide sufficient steric discrimination.[11] |
| Enhanced Steric Control | Ligand: Bulky diamine or amino acid ligand (e.g., L-proline). Base: K₂CO₃ or K₃PO₄. | Improved selectivity for the N2 position. | The bulky ligand coordinates to the copper, creating a sterically demanding catalyst complex that can more effectively discriminate between the two nitrogen atoms. |
| Electronic Control | Strategy: Use of arynes with copper catalysis. | Switchable selectivity. | By tuning the ligand on the copper catalyst, you can direct the arylation to either nitrogen by modulating the metallotautomers, offering a powerful but advanced method for controlling regioselectivity.[10] |
Detailed Protocol: Ligand-Modulated Copper-Catalyzed N-Arylation
-
To an oven-dried Schlenk tube, add CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 3-sec-butyl-5-methylpyrazole (1.0 mmol), the aryl iodide (1.2 mmol), and anhydrous DMSO (2 mL).
-
Seal the tube and heat the reaction mixture at 90-110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS to determine the regioisomeric ratio.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Problem 3: Stalled or incomplete Suzuki-Miyaura cross-coupling at a position adjacent to the sec-butyl group.
Scenario: You are attempting to couple an arylboronic acid with a 4-bromo-3-sec-butylpyrazole using a standard palladium catalyst like Pd(PPh₃)₄, but the reaction stalls at <20% conversion.
Underlying Cause: This is a classic case of steric hindrance affecting a cross-coupling reaction. The bulky sec-butyl group at the C3 position impedes the oxidative addition of the palladium catalyst to the C4-Br bond. Furthermore, the subsequent reductive elimination step to form the C-C bond is also sterically hindered. Standard phosphine ligands like PPh₃ are not bulky enough to force the catalytic cycle forward efficiently.[12][13]
Solution: The key is to use a palladium catalyst system with highly specialized, bulky, and electron-rich N-heterocyclic carbene (NHC) or biarylphosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species and stabilize the intermediates throughout the catalytic cycle.[5][6]
Catalyst/Ligand Selection Guide
Caption: Ligand selection guide for sterically hindered Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki Coupling with a Pd-NHC Catalyst
-
In a glovebox, add the 4-bromo-3-sec-butylpyrazole (1.0 mmol), arylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and a Pd-PEPPSI-IPr catalyst (0.02 mmol, 2 mol%) to a vial.
-
Add 1,4-dioxane (4 mL) and water (0.4 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over MgSO₄.
-
Concentrate and purify via column chromatography.
Rationale: NHC ligands form very strong bonds with the palladium center and possess significant steric bulk.[5] This "flexible steric bulk" both promotes the difficult oxidative addition step and facilitates the final reductive elimination, preventing catalyst decomposition and driving the reaction to completion even with challenging substrates.[6]
References
- Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condens
- Recent Advances in the Synthesis of Pyrazole Deriv
- 194 recent advances in the synthesis of new pyrazole deriv
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Unknown Source.
- Copper Catalysis with Arynes: Unlocking Site-Selective Aryl
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Recent advances in the synthesis of new pyrazole derivatives.
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- troubleshooting low conversion r
- Pyrazole synthesis. Organic Chemistry Portal.
- 5 - Organic Syntheses Procedure. Unknown Source.
- 194 recent advances in the synthesis of new pyrazole deriv
- Suzuki Coupling. Organic Chemistry Portal.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Strategic atom replacement enables regiocontrol in pyrazole alkylation.
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect..
- The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar.
- Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymeriz
- Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. Benchchem.
- A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. DSpace@MIT.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Unknown Source.
- 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol
This guide provides an in-depth analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation patterns of the novel pyrazole derivative, (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol. By leveraging established fragmentation principles of substituted pyrazoles, this document serves as a predictive tool for researchers engaged in the synthesis and characterization of new chemical entities within drug discovery and agrochemical development. The comparative analysis herein will facilitate the structural elucidation of this and similar molecules by mass spectrometry.
Introduction: The Role of Mass Spectrometry in Characterizing Novel Pyrazoles
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1][2] The precise structural characterization of newly synthesized pyrazole compounds is paramount for understanding their structure-activity relationships. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for this purpose, providing not only the molecular weight but also a unique fragmentation fingerprint that aids in structural confirmation. This guide focuses on predicting the fragmentation behavior of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol, a compound with potential applications stemming from its substituted pyrazole core. Understanding its fragmentation is crucial for its unambiguous identification in complex reaction mixtures and for metabolic studies.
Proposed Experimental Methodology for Mass Spectral Analysis
To obtain the mass spectrum of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol, a gas chromatography-mass spectrometry (GC-MS) system operating in electron ionization (EI) mode is the recommended methodology. The volatility of the analyte makes it amenable to GC separation, while EI will induce reproducible and characteristic fragmentation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small quantity of the purified compound in a volatile organic solvent such as dichloromethane or methanol to a final concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: Full scan mode.
-
The rationale for these conditions is to ensure efficient volatilization and separation of the analyte while inducing sufficient fragmentation for structural elucidation without causing excessive degradation.
Anticipated Mass Spectrum and Fragmentation Patterns
The mass spectrum of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol is expected to exhibit a series of characteristic fragment ions. The fragmentation pathways are influenced by the pyrazole core and its substituents: the N-sec-butyl group, the C4-chloro atom, and the C5-hydroxymethyl group.[2][3][4]
Key Fragmentation Pathways:
-
Alpha-Cleavage of the N-sec-butyl group: A primary fragmentation event is the cleavage of the C-C bond alpha to the nitrogen atom of the pyrazole ring within the sec-butyl group. This can result in the loss of a methyl radical (•CH₃, 15 Da) or an ethyl radical (•C₂H₅, 29 Da).
-
Loss of the entire sec-butyl group: Cleavage of the N-C bond can lead to the loss of the sec-butyl radical (•C₄H₉, 57 Da).
-
Fragmentation of the hydroxymethyl group: The hydroxymethyl group can undergo cleavage, leading to the loss of a hydroxyl radical (•OH, 17 Da) or formaldehyde (CH₂O, 30 Da). Loss of water (H₂O, 18 Da) from the molecular ion is also a possibility for alcohols.[5]
-
Ring Fragmentation: The pyrazole ring itself can fragment, typically through the loss of hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da).[2][4]
Predicted Major Fragment Ions:
| m/z (predicted) | Proposed Fragment Structure/Loss | Notes |
| 202/204 | [M]⁺• (Molecular Ion) | Isotope pattern due to ³⁵Cl and ³⁷Cl (approx. 3:1 ratio). |
| 187/189 | [M - CH₃]⁺ | Loss of a methyl radical from the sec-butyl group. |
| 173/175 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the sec-butyl group. |
| 171/173 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 145/147 | [M - C₄H₉]⁺ | Loss of the sec-butyl radical. |
| 127/129 | [M - C₄H₉ - H₂O]⁺ | Subsequent loss of water after sec-butyl loss. |
Proposed Fragmentation Cascade of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol
Caption: Proposed EI fragmentation pathways for (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol.
Comparative Analysis with Structurally Related Compounds
The predicted fragmentation pattern can be better understood by comparing it to known fragmentation behaviors of other substituted pyrazoles.
Comparison with N-Phenylpyrazoles:
Studies on N-phenylpyrazoles have shown that the fragmentation is heavily influenced by the substituents on the phenyl ring and the pyrazole core.[3] For instance, the presence of a methyl group at C-5 often leads to a prominent ion at m/z 118, corresponding to the [C₆H₅-N=C-CH₃]⁺ fragment. In our target molecule, the N-sec-butyl group is expected to fragment more readily than an N-phenyl group due to the weaker alkyl C-C and C-N bonds compared to the more rigid aromatic system.
Comparison with other Halogenated Pyrazoles:
The presence of a chlorine atom at the C4 position is a key feature. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a diagnostic marker for all chlorine-containing fragments. This provides a powerful tool for confirming the elemental composition of the observed ions. In studies of other halogenated pyrazoles, the loss of the halogen radical is a possible but not always a dominant fragmentation pathway.
Comparison with Pyrazole-5-carbaldehydes and Ketones:
While our target molecule has a hydroxymethyl group, comparison to pyrazoles with carbonyl functionalities at C5 is instructive. For pyrazole-5-carbaldehydes, the loss of the CHO group (29 Da) is a characteristic fragmentation. For our alcohol, the analogous loss of the CH₂OH group (31 Da) is anticipated.
Conclusion
The mass spectrometric fragmentation of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol under electron ionization is predicted to be a rich and informative process. The key fragmentation pathways are expected to involve cleavages of the N-sec-butyl substituent, loss of the hydroxymethyl group or its elements, and potential fragmentation of the pyrazole ring. The presence of the chlorine atom will provide a clear isotopic signature for fragment identification. This predictive guide, grounded in the established principles of mass spectrometry, serves as a valuable resource for researchers in the structural elucidation of this and other novel pyrazole derivatives. The proposed experimental protocol provides a starting point for obtaining high-quality mass spectral data.
References
- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. [Source not further specified in snippet]
- JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS.
- Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook.
- Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC), 64(9).
- Semantic Scholar. (n.d.). Mass spectral fragmentation pattern of 5-methyl-4-[(phenylamino)
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023).
- PMC. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
- PMC. (2021).
- [Source not specified in snippet]. (n.d.).
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
- PMC. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- [Source not specified in snippet]. (2023). Gas chromatography–mass spectrometry (GC-MS)
- eGyanKosh. (n.d.).
- PMC. (n.d.).
- YouTube. (2015).
- MDPI. (2023). A Mechanism Study on the (+)
Sources
FTIR characterization of functional groups in (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol
Executive Summary
Context: (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol is a critical intermediate in the synthesis of Fluxapyroxad , a succinate dehydrogenase inhibitor (SDHI) fungicide. In industrial scale-up, the purity of this alcohol intermediate directly impacts the yield of the subsequent coupling reaction.
The Problem: Traditional offline analysis (HPLC, NMR) is too slow for real-time reaction monitoring (PAT) of the reduction step that forms this alcohol.
The Solution: FTIR spectroscopy provides a rapid, non-destructive method to track the formation of the hydroxyl moiety and the integrity of the pyrazole ring. This guide details the vibrational signature of the molecule, compares FTIR to orthogonal techniques, and provides a validated protocol for routine QC.
Part 1: Structural Analysis & Vibrational Assignments
The molecule consists of three distinct vibrational domains: the electron-rich Pyrazole Ring , the aliphatic Sec-butyl tail , and the polar Hydroxymethyl group .
Theoretical Band Assignment Table
Note: Wavenumbers are derived from structural analogs (Fluxapyroxad intermediates) and general spectroscopic principles.
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Hydroxyl (-OH) | O-H Stretching (H-bonded) | 3250 – 3450 | Broad, Strong | Primary Indicator. Indicates successful formation of the alcohol. |
| Aliphatic C-H | C-H Stretching (asym/sym) | 2850 – 2980 | Medium, Sharp | Confirms sec-butyl chain integrity. |
| Pyrazole Ring | C=N / C=C Ring Stretching | 1530 – 1590 | Medium | Characteristic of the aromatic heterocycle. |
| Methylene (-CH₂-) | C-H Scissoring/Bending | 1450 – 1470 | Medium | Overlap of butyl and hydroxymethyl CH₂. |
| C-O (Alcohol) | C-O Stretching (Primary) | 1000 – 1080 | Strong | Critical. Distinguishes alcohol from precursor esters/aldehydes. |
| Chloro-substituent | C-Cl Stretching | 650 – 800 | Weak/Medium | Difficult to isolate in fingerprint region; confirms 4-position substitution. |
Structural Logic Diagram
The following diagram illustrates how specific structural features translate into the observed IR spectrum.
Caption: Mapping of chemical moieties to specific infrared spectral domains.
Part 2: Comparative Analysis (FTIR vs. Alternatives)
While FTIR is excellent for functional group ID, it is not a standalone structure elucidation tool.[1]
Performance Matrix
| Feature | FTIR (ATR) | 1H-NMR (300 MHz) | HPLC-UV |
| Primary Utility | Reaction Monitoring (PAT) | Structural Elucidation | Purity Quantitation |
| Sample Prep | None (Direct Solid/Liquid) | Dissolution (CDCl₃/DMSO) | Dilution + Filtration |
| Time per Run | < 1 minute | 10–30 minutes | 15–45 minutes |
| Specificity | Functional Group (OH vs C=O) | Atom-Level (Proton connectivity) | Component Separation |
| Cost per Scan | Negligible | High (Solvents/Cryogens) | Medium (Solvents/Columns) |
| Limit of Detection | ~0.1 - 1% | ~0.1% | < 0.01% |
Expert Insight:
-
Use NMR during the initial R&D phase to confirm the regiochemistry (i.e., ensuring the sec-butyl group is at the N1 position and not N2). FTIR cannot easily distinguish these isomers.[2]
-
Use FTIR on the production floor to monitor the disappearance of the carbonyl peak (from the precursor ester/aldehyde) and the appearance of the hydroxyl band.
Part 3: Experimental Protocol (Self-Validating)
This protocol uses Attenuated Total Reflectance (ATR) for minimal sample preparation.
Instrument Setup
-
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.
-
Accessory: Diamond or ZnSe single-bounce ATR crystal.
-
Resolution: 4 cm⁻¹.[3]
-
Scans: 32 (Routine) or 64 (High Signal-to-Noise).
-
Range: 4000 – 600 cm⁻¹.
Sample Preparation & Measurement
-
Background: Clean crystal with isopropanol. Collect background spectrum (air).
-
Loading: Place ~10 mg of solid or 10 µL of liquid sample onto the crystal center.
-
Contact: Apply pressure using the anvil until the force gauge reads optimal (usually ~80-100 units).
-
Validation Check: Ensure the absorbance of the strongest peak is between 0.1 and 1.0 A.U. If >1.5, reduce pressure or sample amount to avoid detector saturation.
-
-
Acquisition: Collect sample spectrum.
-
Cleaning: Wipe with ethanol; verify crystal is clean by running a "preview" scan (should be flat line).
Data Processing (The "Trust" Step)
-
Baseline Correction: Apply rubber-band correction if the baseline drifts (common with scattering solids).
-
ATR Correction: Apply if comparing against library transmission spectra (ATR intensities vary with wavelength).
-
Normalization: Normalize to the Pyrazole Ring stretch (~1550 cm⁻¹) if comparing batch-to-batch, as this signal is invariant compared to the reactive -OH group.
Part 4: Application Case Study – Reaction Monitoring
Scenario: Reduction of Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate to the target alcohol.
Workflow Logic: The reaction is deemed complete when the Ester Carbonyl (C=O) band at ~1720 cm⁻¹ disappears and the Hydroxyl (O-H) band at ~3350 cm⁻¹ reaches a plateau.
Caption: Decision tree for PAT monitoring of the reduction process.
References
-
Fluxapyroxad Synthesis & Intermediates
- Methodology for 3-(difluoromethyl)
-
Source:
-
General Pyrazole Spectroscopy
-
Alcohol Characterization Standards
-
NIST Chemistry WebBook
Sources
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Pyrazole(288-13-1) IR Spectrum [chemicalbook.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H-Pyrazole [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Quantification of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol
This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each experimental choice, comparing alternative approaches and grounding the final protocol in empirical data and established regulatory standards.
Introduction: The Analytical Challenge
(1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its diverse biological activities.[1] Accurate quantification of this analyte is critical for purity assessment, stability testing, and quality control in drug development. The molecule's structure, possessing both a hydrophobic sec-butyl group and a polar hydroxymethyl group, presents a moderate analytical challenge that necessitates a systematic approach to achieve optimal chromatographic separation.
This guide details the logical progression from initial method scouting to full validation in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the final method is fit for its intended purpose.[2][3]
Chapter 1: Method Development Strategy: A Systematic Approach
A successful HPLC method is not discovered by chance; it is engineered through a logical sequence of experiments. The primary objective is to achieve adequate resolution of the main analyte from any impurities or degradation products, with good peak symmetry and a reasonable analysis time. Reversed-phase (RP) HPLC is the most widely used mode in pharmaceutical analysis for small molecules and is the logical starting point for this analyte due to its mixed polarity.[4][5][6][7]
The overall workflow for this process is outlined below.
Caption: A systematic workflow for HPLC method development and validation.
Chapter 2: Initial Scouting and Parameter Selection
The initial phase of development involves screening critical parameters to find a promising starting point for optimization.
Analyte Characterization
-
Solubility: The analyte was found to be freely soluble in methanol and acetonitrile, making these ideal solvents for stock solution preparation.
-
UV Spectrophotometry: A UV scan of the analyte in methanol showed a maximum absorbance (λmax) at 235 nm. This wavelength was selected for detection to ensure high sensitivity.
Stationary Phase (Column) Comparison
The choice of a stationary phase is critical for achieving the desired selectivity.[8] Three common reversed-phase columns were compared to assess their performance.
Experimental Protocol: Column Scouting
-
Columns:
-
Alternative A: Standard C18 (e.g., InertSustain C18, L1)
-
Alternative B: Phenyl-Hexyl
-
Alternative C: C8
-
-
Mobile Phase: A generic gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) was used, from 20% to 80% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: 235 nm
Results Summary:
| Column Type | Retention Time (min) | Tailing Factor | Theoretical Plates | Rationale |
| C18 | 8.21 | 1.1 | 12,500 | Selected: Provided the best balance of retention, efficiency, and excellent peak shape. The hydrophobicity was well-suited for the analyte.[9] |
| Phenyl-Hexyl | 7.54 | 1.3 | 9,800 | Alternative: Offered slightly less retention. The peak shape was acceptable but inferior to C18. |
| C8 | 6.98 | 1.2 | 11,200 | Not Selected: Retention was lower than desired, increasing the risk of interference from early-eluting impurities. |
The C18 column was chosen for further optimization due to its superior performance in retaining the analyte and providing a symmetrical peak shape.
Mobile Phase Organic Modifier Comparison
Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities and should be compared.[10]
Experimental Protocol: Mobile Phase Scouting
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN or MeOH
-
Method: Isocratic elution at 50% Mobile Phase B
-
All other conditions were kept constant.
Results Summary:
| Organic Modifier | Retention Time (min) | Peak Shape | System Backpressure (psi) | Rationale |
| Acetonitrile | 6.55 | Symmetrical (Tf=1.1) | 1800 | Selected: Provided sharper peaks, better resolution from solvent front, and lower backpressure.[11] |
| Methanol | 7.82 | Symmetrical (Tf=1.2) | 2400 | Not Selected: Although providing more retention, the peak was broader, and the higher viscosity led to increased system pressure.[12] |
Acetonitrile was selected as the optimal organic modifier for this separation.
Chapter 3: Method Optimization
With the column and mobile phase constituents selected, the next step is to fine-tune the conditions to achieve the best possible separation in the shortest time. A gradient method was chosen to ensure elution of any potential late-eluting degradation products and to maintain sharp peaks.
Experimental Protocol: Gradient Optimization A series of experiments were run to optimize the gradient slope, flow rate, and column temperature. The final optimized conditions were determined based on achieving a retention factor (k) between 2 and 10 for the main analyte and ensuring baseline resolution from all other peaks.[13]
Final Optimized Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detector Wavelength: 235 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 10.0 70 12.0 40 | 15.0 | 40 |
Under these conditions, the analyte elutes at approximately 7.8 minutes with excellent peak shape.
Chapter 4: Method Validation: Proving Fitness for Purpose
A method is not complete until it is validated. The validation process demonstrates scientifically that the analytical procedure is suitable for its intended use.[14][15] The validation was performed according to the ICH Q2(R1) guideline.[16][17]
Caption: The interrelationship of core HPLC method validation parameters.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[18] Forced degradation studies are essential for developing stability-indicating methods.[19][20][21][22]
Experimental Protocol: Forced Degradation The analyte solution (100 µg/mL) was subjected to the following stress conditions to achieve 5-20% degradation[23]:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours (solution).
Results: In all stressed samples, the main analyte peak was well-resolved from all degradation products (Resolution > 2.0). The peak purity analysis using a photodiode array (PDA) detector confirmed that the analyte peak was spectrally pure, demonstrating the method's stability-indicating nature.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Results: The method was found to be linear over a concentration range of 10 µg/mL to 150 µg/mL. The correlation coefficient (r²) was 0.9998 , and the y-intercept was negligible, indicating excellent linearity.
Accuracy (Recovery)
Accuracy was determined by performing recovery studies on a sample solution spiked with known amounts of the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).
Results: The mean recovery across all levels was 99.7% , with a relative standard deviation (RSD) of 0.8% , demonstrating high accuracy.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of the standard solution showed an RSD of 0.5% for the peak area.
-
Intermediate Precision: Analysis performed by a different analyst on a different day yielded an overall RSD of 1.1% .
Both results are well within the typical acceptance criteria of <2.0% RSD.
LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.5 µg/mL
-
LOQ: 1.5 µg/mL
The LOQ was further verified to be precise and accurate.
Robustness
The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions.
Results: The method was found to be robust with respect to minor changes in:
-
Flow rate (±0.1 mL/min)
-
Column Temperature (±2 °C)
-
Mobile Phase pH (±0.2 units)
In all cases, system suitability parameters remained within acceptable limits.
Summary of Validation Data
| Validation Parameter | Acceptance Criteria | Result | Conclusion |
| Specificity | Analyte peak is pure and resolved from degradants (R > 2.0) | Peak Purity > 99.9%, R > 3.5 for all degradants | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range (µg/mL) | - | 10 - 150 | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.7% | Pass |
| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.5%, Intermediate: 1.1% | Pass |
| LOQ (µg/mL) | - | 1.5 | Established |
| Robustness | System suitability passes under varied conditions | All SST criteria met | Pass |
Conclusion
This guide has detailed the systematic development and rigorous validation of a stability-indicating RP-HPLC method for the quantification of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol. By comparing alternative columns and mobile phases and optimizing the final conditions, a robust and reliable method was established. The comprehensive validation, adhering to ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This method is therefore deemed suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment.
References
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- U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation.
- Journal of Chromatographic Science. Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography.
- Drawell. Strategies for Method Development and Optimization in HPLC.
- Labtech. A Comprehensive Guide to Selecting HPLC Columns.
- International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Available from: [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]
-
Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?. Available from: [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
J-STAR Research. Method Development & Forced Degradation. Available from: [Link]
-
Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]
-
International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Available from: [Link]
-
Research Square. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Available from: [Link]
-
YouTube. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development. Available from: [Link]
-
SSRN. Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. Available from: [Link]
-
International Journal of Chemico-Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]
-
Separation Science. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available from: [Link]
-
Waters Corporation. (2022, January). Waters Column Selection Guide for Polar Compounds. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Advances, Applications, and Challenges in RP HPLC Method Development. Available from: [Link]
-
YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Available from: [Link]
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Available from: [Link]
-
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A Senior Application Scientist’s Guide to Purity Validation: Elemental Analysis of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol vs. Orthogonal Methods
In the rigorous landscape of drug development, the absolute purity of a chemical intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. An inadequately characterized intermediate like (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol, a functionalized heterocyclic compound, can introduce a cascade of downstream impurities, potentially compromising entire research and development campaigns.
This guide provides an in-depth, experience-driven comparison of elemental analysis as a fundamental tool for purity validation against other powerful, orthogonal analytical techniques. We will move beyond procedural lists to explore the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to build self-validating and robust purity assessment strategies.
The Fundamental Gatekeeper: Elemental Analysis
Elemental Analysis (EA), specifically CHNX analysis, remains a cornerstone of chemical characterization for a compelling reason: it provides a direct, quantitative measure of a compound's elemental composition.[1] Unlike techniques that identify components based on physicochemical properties, EA verifies the empirical formula itself. This makes it an indispensable first-pass gatekeeper for purity. If the elemental composition of a synthesized batch does not align with its theoretical values within a strict margin of error, it is a definitive indicator of impurities, such as residual solvents, inorganic salts, or incorrect stoichiometry.[2]
For our target compound, (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol, a meticulous calculation of its theoretical elemental composition is the mandatory first step.
Molecular Formula: C₈H₁₃ClN₂O
Molecular Weight: 188.66 g/mol
Table 1: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Molar Contribution ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 96.088 | 50.93 |
| Hydrogen | H | 1.008 | 13.104 | 6.95 |
| Nitrogen | N | 14.007 | 28.014 | 14.85 |
| Chlorine | Cl | 35.453 | 35.453 | 18.79 |
| Oxygen | O | 15.999 | 15.999 | 8.48 |
According to widely accepted standards, such as those encouraged by the American Chemical Society (ACS) journals, experimentally determined values for C, H, and N should be within ±0.4% of the theoretical values to confirm 95% sample purity.[3] A deviation larger than this strongly suggests the presence of contaminants that must be identified and resolved.
Experimental Protocol: Combustion Analysis for CHN & Halogen
The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis, a technique based on the Pregl-Dumas method.[4]
Principle: A small, precisely weighed amount of the sample is combusted at high temperatures in an oxygen-rich environment. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated and measured by a detector, typically a thermal conductivity detector (TCD).[4] Chlorine is determined separately through methods like titration or ion chromatography after combustion and absorption.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified, high-purity standard (e.g., acetanilide) to ensure accuracy and linearity.
-
Sample Preparation: Ensure the sample of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol is completely dry and homogenous. Any residual solvent or water will significantly skew the hydrogen and carbon percentages.[3]
-
Sample Weighing: Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance. The exact mass is critical for accurate calculation.
-
Combustion: The encapsulated sample is introduced into a high-temperature (900-1000 °C) combustion furnace. A pulse of pure oxygen is injected, leading to complete "flash" combustion.
-
Reduction and Gas Separation: The resulting gas mixture flows through a reduction furnace (containing copper) to convert nitrogen oxides (NOx) to N₂ and remove excess oxygen. The gases (He carrier, CO₂, H₂O, N₂) then pass through a chromatographic column that separates them based on their physical properties.
-
Detection: The separated gases elute from the column and are quantified by a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of each gas.
-
Data Analysis: The instrument's software integrates the detector signals and, using the sample's initial weight, calculates the percentage of C, H, and N.
-
Chlorine Analysis: The chlorine content is typically determined by combusting the sample in a Schöniger flask and subsequently titrating the resulting chloride ions.
-
Purity Validation: Compare the experimental percentages of C, H, N, and Cl to the theoretical values in Table 1. The deviation for each element should be ≤0.4%.
A Comparative Analysis of Purity Validation Techniques
While elemental analysis is a powerful tool for confirming the empirical formula, it provides little information about the nature of impurities. It is a bulk technique that cannot distinguish between isomers or identify minor components.[2] Therefore, for comprehensive purity assessment, orthogonal methods—techniques that rely on different separation or detection principles—are essential.[5]
Table 2: Comparison of Purity Validation Techniques
| Technique | Principle | Strengths | Limitations | Best For |
| Elemental Analysis (EA) | Combustion and detection of elemental gases | Confirms empirical formula; detects inorganic impurities and excess solvent; simple and inexpensive.[4] | Does not identify or quantify specific impurities; cannot distinguish isomers; low sensitivity for trace impurities.[2] | Initial validation of a new compound's bulk composition and integrity. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase | Excellent for separating and quantifying organic impurities (related substances, isomers, degradation products).[6] | Requires a reference standard for absolute quantification; may not detect non-chromophoric impurities. | Routine quality control, stability testing, and quantifying known impurities. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei | Provides both structural and quantitative information; universal detection; no reference standard of the analyte needed (uses internal calibrant).[7] | Lower sensitivity than HPLC; can be complex to validate; may not detect inorganic impurities.[7] | Absolute purity determination without a specific reference standard; structural confirmation of impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio detection | Highly sensitive and specific; excellent for identifying unknown impurities by providing molecular weight information.[6] | Generally not a primary quantitative technique without extensive calibration; response can be non-linear. | Impurity identification and profiling, especially for trace-level and unknown contaminants. |
| Differential Scanning Calorimetry (DSC) | Measurement of heat flow into or out of a sample as a function of temperature | Provides information on melting point and thermal events, which are indicative of purity (impurities broaden and depress the melting point). | Not suitable for thermally unstable compounds; less sensitive than chromatographic methods for most impurities. | Assessing the purity of highly crystalline solids and detecting solid-state impurities. |
Strategic Selection of Purity Assays: A Decision Framework
The choice of analytical technique is not arbitrary; it is dictated by the specific question being asked at a particular stage of development. A robust validation strategy often employs EA as a foundational check, followed by a high-resolution chromatographic method for impurity profiling.
Conclusion
Validating the purity of a pharmaceutical intermediate such as (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol is a multi-faceted challenge that cannot be adequately addressed by a single analytical technique. Elemental analysis serves as the essential, non-negotiable starting point, providing a fundamental check on the compound's elemental integrity. A result that falls within the accepted ±0.4% deviation from theoretical values provides a high degree of confidence in the bulk sample's composition.
However, to build a complete and trustworthy purity profile, this foundational data must be complemented with orthogonal methods. HPLC is the workhorse for quantifying known organic impurities, while LC-MS is unparalleled for identifying unknowns, and qNMR offers a powerful route to absolute purity determination. By strategically combining these techniques, researchers can ensure the quality of their intermediates, mitigate risks in downstream processes, and build a solid analytical foundation for successful drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
